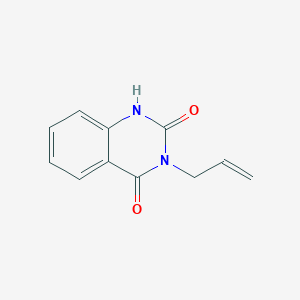

3-allylquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSVFDMLKFSVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345429 | |

| Record name | 3-allyl-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-86-3 | |

| Record name | 3-allyl-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Molecular Mechanisms of 3 Allylquinazoline 2,4 1h,3h Dione and Its Derivatives in Vitro Investigations

Anticancer Activity and Mechanistic Pathways

In vitro studies on derivatives of 3-allylquinazoline-2,4(1H,3H)-dione have revealed significant anticancer activity, primarily through the inhibition of critical signaling pathways that are often dysregulated in cancer. The primary mechanisms identified include the inhibition of receptor tyrosine kinases and the subsequent disruption of the cell cycle and induction of programmed cell death (apoptosis).

Tyrosine Kinase Inhibition (EGFR, c-Met, VEGFR-2)

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling, governing processes such as cell growth, differentiation, and metabolism. Their aberrant activation is a common feature of many cancers, making them a prime target for anticancer drug development. Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been identified as potent inhibitors of several key tyrosine kinases.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Its overexpression and mutation can lead to uncontrolled cell proliferation. While direct studies on this compound are limited, related quinazoline (B50416) derivatives have demonstrated significant EGFR inhibitory activity. For instance, a series of 2-thioquinazolin-4(3H)-ones were developed as dual inhibitors of EGFR and VEGFR-2. rsc.org One of the lead compounds from this series showed potent EGFR inhibitory activity. rsc.org Molecular docking studies of other related scaffolds, such as 6-bromo-quinazoline-4-one derivatives, have also shown favorable binding interactions with the EGFR active site, suggesting the quinazoline core is a viable pharmacophore for EGFR inhibition. nih.gov These findings support the potential for developing this compound derivatives as EGFR inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. rsc.org Inhibiting VEGFR-2 is a key strategy in anticancer therapy. A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been specifically designed and evaluated as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.govnih.gov

Several of these compounds demonstrated potent, dose-dependent inhibition of VEGFR-2 in the nanomolar range. nih.govnih.gov For example, compound 4b was found to be a more potent inhibitor of VEGFR-2 than the multi-kinase inhibitor drug Cabozantinib, while compound 2c showed equipotent activity. nih.govnih.gov The strong interaction of these derivatives with key amino acid residues, such as Asp1046, in the VEGFR-2 binding site underscores their modulatory activity. nih.govsemanticscholar.org

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | IC₅₀ (µM) against VEGFR-2 |

|---|---|

| 2c | 0.082 |

| 4b | 0.035 |

| 4e | 0.052 |

| Cabozantinib (Reference) | 0.052 |

Data sourced from Naglah et al. (2023). nih.gov

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and invasion. Dual inhibition of c-Met and VEGFR-2 is considered a promising strategy to overcome therapeutic resistance. nih.govnih.gov The same series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives mentioned previously were also found to be potent inhibitors of c-Met. nih.govnih.gov

Compounds 2c , 4b , and 4e showed significant inhibition of the c-Met enzyme, with IC₅₀ values in the nanomolar range. nih.gov Molecular modeling confirmed that these compounds fit within the c-Met active site, forming crucial hydrogen bonds with residues like Asp1222, similar to the binding mode of known inhibitors. nih.govsemanticscholar.org

Table 2: In Vitro c-Met Kinase Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | IC₅₀ (µM) against c-Met |

|---|---|

| 2c | 0.084 |

| 4b | 0.073 |

| 4e | 0.063 |

| Cabozantinib (Reference) | 0.013 |

Data sourced from Naglah et al. (2023). nih.gov

Cell Cycle Regulation and Apoptosis Induction

By inhibiting key tyrosine kinases, this compound derivatives can disrupt downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis. In studies using the HCT-116 colon cancer cell line, lead compounds 4b and 4e were shown to induce significant levels of apoptosis. nih.govnih.gov When analyzed by annexin (B1180172) V/PI staining, these compounds caused a marked increase in both early and late apoptotic cell populations compared to untreated controls, with compound 4b showing a greater induction of late-stage apoptosis and death than the reference drug Cabozantinib. nih.gov

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit a loss of this control. The ability to halt the cell cycle at specific checkpoints is a hallmark of many anticancer agents. While some quinazoline derivatives have been shown to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells, the specific 3-substituted quinazoline-2,4(1H,3H)-dione derivatives (4b and 4e ) that potently inhibit c-Met and VEGFR-2 did not show a significant accumulation of cells in the G2/M phase. nih.govresearchgate.netnih.gov Instead, their primary mechanism for suppressing cell proliferation appears to be the strong induction of apoptosis. nih.gov

Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | % G0–G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Control | 47.41 | 39.28 | 13.31 |

| 4b | 39.59 | 51.07 | 9.34 |

| 4e | 44.60 | 46.89 | 8.51 |

| Cabozantinib (Reference) | 43.12 | 32.16 | 24.72 |

Data sourced from Naglah et al. (2023). nih.gov

Mechanisms of Programmed Cell Death (Apoptosis) Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Quinazoline derivatives have been shown to trigger this process through various cellular pathways.

In vitro studies on human breast cancer cell lines, such as MCF-7, have demonstrated that certain quinazolinone Schiff base derivatives can initiate apoptosis through both the extrinsic and intrinsic pathways. nih.gov The extrinsic pathway is activated by external signals, leading to the activation of caspase-8. nih.gov This, in turn, can lead to the inhibition of NF-κB, a protein complex that promotes cell survival. nih.gov

The intrinsic pathway, on the other hand, is initiated from within the cell, often in response to cellular stress. This pathway involves the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The release of cytochrome c then activates caspase-9, which subsequently activates the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell. nih.govnih.gov

Several studies have corroborated the apoptotic-inducing capabilities of quinazoline derivatives, noting their ability to upregulate pro-apoptotic genes like Bax and downregulate anti-apoptotic genes such as Bcl-2. nih.govjofamericanscience.org This modulation of apoptotic proteins is a key factor in their cytotoxic effects. For instance, quinazoline-based drugs like gefitinib (B1684475) and lapatinib (B449) have been observed to increase the levels of Bax and caspases while decreasing Bcl-2 levels. nih.gov Furthermore, some novel quinazolin-4-one derivatives have been shown to cause cell cycle arrest in the G2 phase and promote apoptosis. nih.gov

The convergence of both the extrinsic and intrinsic pathways on the activation of caspase-3 highlights the central role of caspases in the apoptotic process induced by these compounds. jofamericanscience.org The ability of various quinazoline derivatives to activate different caspases underscores their potential as inducers of apoptosis. jofamericanscience.org

Enzyme Inhibition Beyond Kinases

Beyond their effects on apoptosis, this compound and its derivatives have been investigated for their ability to inhibit a range of enzymes that are crucial for cell function and survival.

Poly(ADP-ribose)polymerase (PARP-1/2) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair. nih.gov Specifically, PARP-1 and PARP-2 are activated by single-strand DNA breaks, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. nih.gov

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a key structural feature for PARP inhibition. nih.gov Numerous derivatives have been synthesized and evaluated for their inhibitory activity against PARP-1 and PARP-2. researchgate.netacs.orgacs.orgacs.org

Structure-activity relationship (SAR) studies have revealed several key insights:

A quinazoline-4-one or 2,4-dione scaffold is generally required for PARP inhibitory activity. nih.gov

Substitutions at the N1 position with small alkyl or aromatic groups are more favorable than bulky substituents. nih.gov

The aromatic ring of the quinazoline system can be substituted at the 5-position with electron-releasing groups or electron-withdrawing heteroaromatic substituents to potentially enhance activity. nih.gov

The introduction of a nitro group at the C-6 position has been shown to increase activity. nih.gov

Researchers have designed and synthesized novel quinazoline-2,4(1H,3H)-dione derivatives bearing various moieties, such as 3-amino pyrrolidine (B122466) and piperizinone, leading to potent PARP-1/2 inhibitors with IC50 values in the nanomolar range. researchgate.netacs.orgfigshare.com Some of these compounds have demonstrated strong cytotoxic effects, both as single agents and in combination with other DNA-damaging agents. researchgate.net

Table 1: In Vitro PARP Inhibition by Quinazoline Derivatives

| Compound ID | Target | IC50 (nM) | Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|---|---|

| Compound (U) | PARP-1 | 13.3 | MX-1 | 3.2 µM | nih.gov |

| Compound (U) | PARP-2 | 67.8 | MX-1 | 3.2 µM | nih.gov |

| Compound 11 | PARP-1/2 | Not specified | MX-1 | 3.02 µM | researchgate.net |

| Compound 24 | PARP-1 | 0.51 | Not specified | Not specified | acs.orgacs.org |

| Compound 24 | PARP-2 | 23.11 | Not specified | Not specified | acs.orgacs.org |

| Compound 32 | PARP-1 | 1.31 | Not specified | Not specified | acs.orgacs.org |

| Compound 32 | PARP-2 | 15.63 | Not specified | Not specified | acs.orgacs.org |

| Compound 36 | PARP-1 | 0.94 | Not specified | Not specified | acs.org |

| Compound 36 | PARP-2 | 0.87 | Not specified | Not specified | acs.org |

| Compound 36 | PARP-7 | 0.21 | Not specified | Not specified | acs.org |

| Compound B1 | PARP-1 | 63.81 | MDA-MB-231 | Not specified | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Topoisomerase Inhibition (e.g., Topoisomerase II, Topoisomerase IV)

DNA topoisomerases are essential enzymes that manage the topological state of DNA during various cellular processes like replication and transcription. nih.gov Their inhibition can lead to DNA damage and cell death, making them attractive targets for anticancer drugs. mdpi.com

Quinazoline derivatives have been investigated as inhibitors of both topoisomerase I and topoisomerase II. nih.govbiomedres.us For instance, a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized as potential topoisomerase II inhibitors and DNA intercalators. nih.gov Several of these compounds exhibited significant cytotoxic effects against various cancer cell lines, and their activity was correlated with their ability to inhibit topoisomerase II and bind to DNA. nih.gov Molecular docking studies have suggested that these compounds may interact with the DNA-topoisomerase II complex, leading to their cytotoxic effects. nih.gov

Furthermore, quinoline (B57606) derivatives, which share a structural relationship with quinazolines, have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These bacterial enzymes are functionally similar to eukaryotic topoisomerases. The inhibition of topoisomerase IV by quinolone antibacterials, for example, has been shown to convert the enzyme into a poisonous adduct on DNA, leading to DNA damage and bacterial cell death. nih.gov While these studies focus on bacterial enzymes, they provide a basis for exploring the potential of quinazoline derivatives as inhibitors of mammalian topoisomerases.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. researchgate.netnih.gov Inhibition of TS leads to a "thymineless death" of cells and has been a key strategy in cancer chemotherapy. nih.gov

Quinazoline-based antifolates have been extensively studied as inhibitors of TS. nih.govnih.govacs.orgacs.org The quinazoline ring can mimic the binding of the natural substrate, folate, to the active site of the enzyme. nih.gov Molecular docking studies have shown that the quinazoline ring of these inhibitors can form hydrophobic interactions with key amino acid residues in the active site of human TS, such as Leu192, Leu221, and Tyr258. nih.gov

SAR studies have explored modifications to the quinazoline scaffold to enhance TS inhibition. For example, the replacement of the 4-oxygen of the quinazoline moiety with sulfur was found to not significantly alter TS inhibition, while the introduction of a methylthio substituent at position 4 severely impaired it. nih.gov Modifications to the benzoyl ring of quinazoline antifolates have also been investigated, with some substitutions reducing TS inhibitory activity. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones. nih.gov Their inhibition can lead to the re-expression of tumor suppressor genes and is a promising approach in cancer therapy. rsc.org

Quinazoline-4(3H)-one derivatives have been designed and synthesized as HDAC inhibitors, particularly targeting HDAC6. nih.govacs.orgnih.govacs.orgresearchgate.netacs.org These inhibitors typically consist of a cap group, a linker, and a metal-binding group. nih.gov The quinazolin-4-one moiety often serves as the cap group. nih.gov

Several studies have reported the synthesis of potent and selective HDAC6 inhibitors based on the quinazoline scaffold, with some compounds exhibiting IC50 values in the nanomolar range. nih.govacs.orgacs.org For example, a series of quinazolin-2,4-dione-based hydroxamic acids were developed as selective HDAC6 inhibitors, with the most potent compound showing an IC50 of 4 nM for HDAC6. acs.org Another study identified a quinazoline-4-(3H)-one derivative as a potent and selective HDAC6 inhibitor with an IC50 value of 150 nM. nih.gov

The selective inhibition of HDAC6 by these compounds often leads to increased acetylation of α-tubulin, a non-histone protein, with limited effect on histone acetylation. nih.govnih.gov This selectivity is a desirable feature for potential therapeutic agents.

Table 2: In Vitro HDAC Inhibition by Quinazoline Derivatives

| Compound ID | Target | IC50 (nM) | Cell Line | Effect | Reference |

|---|---|---|---|---|---|

| 3d | HDAC6 | 4 | LL2 | Increased α-tubulin acetylation | acs.org |

| 5b | HDAC6 | 150 | Not specified | Selective HDAC6 inhibition | nih.govnih.gov |

| 5c | Not specified | Not specified | MCF-7 | Cell cycle arrest at G2, apoptosis | nih.gov |

| 4b | HDAC6 | 8 | Not specified | Potent HDAC6 inhibitor | acs.orgresearchgate.net |

| 3f | HDAC6 | 29 | Not specified | Selective HDAC6 inhibition | acs.orgresearchgate.net |

| 10l | Total HDAC | 41 | SW620 | Apoptosis, G2/M arrest | acs.org |

| 10m | Total HDAC | 44 | SW620 | Apoptosis, G2/M arrest | acs.org |

This table is interactive. Click on the headers to sort the data.

Bromodomain and Extra-Terminal Domain (BET) Protein Family Modulation (e.g., BRD9)

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, including BRD4, are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and play a crucial role in regulating gene transcription. osti.gov Inhibition of BET proteins has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. osti.govrsc.org

Quinazoline-based compounds have been identified and optimized as inhibitors of the BET family. osti.gov Structure-activity relationship studies have indicated that specific configurations and substitutions on the quinazoline scaffold can lead to potent BET inhibitors with improved pharmacokinetic profiles. osti.gov For example, the S-configuration was found to be preferred for a phenylmorpholine substitution in one study. osti.gov

Some quinazoline derivatives have been designed as dual inhibitors, targeting both BET proteins and other key enzymes like PARP1. acs.org This dual-targeting approach aims to achieve a synergistic effect. Molecular modeling has been used to understand the binding of these inhibitors to the bromodomain of BRD4, with the quinazoline ring often being a key fragment for binding. acs.org

Interference with Cellular Bioenergetics and Oxidative Stress Pathways

The quinazoline-2,4(1H,3H)-dione scaffold and its derivatives have been identified as modulators of critical cellular pathways, including those related to energy production and oxidative stress. Research into these compounds has revealed their ability to disrupt the delicate balance of cellular bioenergetics, leading to significant consequences for cell fate. This interference is often linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways that govern the cellular response to oxidative stress. researchgate.netnih.gov

A primary mechanism through which quinazoline-2,4(1H,3H)-dione derivatives exert their biological effects is by inducing oxidative stress. The compound Quinazoline-2,4(1H,3H)-dione (Qd) has been shown to significantly increase intracellular levels of ROS. researchgate.net This elevation of ROS can lead to mitochondrial damage, a critical event that often precipitates programmed cell death. researchgate.netmdpi.com

In studies conducted on the human hepatocellular carcinoma cell line HepG2, Qd was found to trigger cell death through both apoptosis and necroptosis, which was confirmed by morphological changes and live/dead assays. researchgate.net The process was linked to ROS-mediated mitochondrial damage. researchgate.net This was further substantiated by the upregulation of mRNA expressions for pro-apoptotic markers like Bax and Caspase 3, as well as necroptotic markers such as RIPK1, RIPK3, and MLKL. researchgate.net Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl2 was observed. researchgate.net The induction of cell death via ROS is a mechanism utilized by various antitumor agents, suggesting a potential avenue for the therapeutic application of these compounds. mdpi.com

The serine-threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in signaling pathways that control cell survival, proliferation, and response to various stressors, including oxidative stress. nih.govnih.gov The relationship between Akt and oxidative stress is complex; Akt can be both activated and inhibited by ROS, and in turn, can either suppress or induce oxidative stress depending on the cellular context. nih.gov

In the context of quinazoline-2,4(1H,3H)-dione's activity, its influence on oxidative stress is intertwined with the modulation of transcription factors like the Forkhead box protein O3a (FOXO3a). researchgate.net FOXO3a is a key regulator of the cellular response to stressors, including oxidative stress, and its activity is inhibited by Akt-mediated phosphorylation. researchgate.netnih.gov Specifically, the activation of the PI3K/Akt pathway can lead to the phosphorylation of FOXO3a, causing its exclusion from the nucleus and preventing it from upregulating the expression of antioxidant proteins. nih.gov Research on Quinazoline-2,4(1H,3H)-dione (Qd) in HepG2 cells showed that while it induced ROS, it also significantly increased the gene expression of FOXO3a, particularly at a 5 µM concentration. researchgate.net This suggests a complex interplay where the compound induces oxidative stress while also modulating key signaling pathways that respond to this stress.

Antimicrobial Activity and Molecular Targets

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have emerged as a promising class of antimicrobial agents. nih.govresearchgate.netkisti.re.kr Extensive research has focused on synthesizing and evaluating novel analogues to combat the growing problem of bacterial resistance. These compounds have demonstrated activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. nih.gov

Numerous studies have reported the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives and their subsequent evaluation for antimicrobial properties. nih.gov These investigations have confirmed that modifications at various positions of the quinazoline ring system can lead to compounds with moderate to broad-spectrum antibacterial activity. nih.govnih.gov

For instance, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against several bacterial strains. While most compounds showed moderate activity, certain derivatives, such as compounds 13 and 15 from one study, exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Compound 13 , which features triazole moieties, was moderately active against Staphylococcus aureus and showed specific, potent activity against Escherichia coli. nih.gov Another study highlighted a derivative, compound 3c , which demonstrated superior antibacterial activity against all tested pathogenic bacteria at low concentrations when compared to the standard drug, Ciprofloxacin. nih.gov The presence of electron-withdrawing groups like –NO2 and –Cl was found to enhance this activity. nih.gov

Table 1: Antibacterial Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus (Gram-positive) | Moderate activity (9 mm inhibition zone) | nih.gov |

| Compound 13 | Escherichia coli (Gram-negative) | Equipotent to reference drugs (15 mm inhibition zone, MIC 65 mg/mL) | nih.gov |

| Compound 3c | E. coli, P. aeruginosa (Gram-negative) | High activity | nih.gov |

| Compound 3c | B. subtilis, S. aureus (Gram-positive) | High activity | nih.gov |

A primary molecular target for the antibacterial action of quinazoline-2,4(1H,3H)-dione derivatives is bacterial DNA gyrase. nih.govresearchgate.netnih.gov This enzyme, a type II topoisomerase, is essential for bacterial DNA replication, repair, and transcription, as it introduces negative supercoils into DNA. mdpi.com Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. mdpi.com

Several quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of DNA gyrase. nih.govresearchgate.net Molecular docking studies have been employed to understand the interaction between these compounds and the enzyme. For example, compound 3c was shown to form hydrogen bonds with Lys1043 and Ile1175 residues within the DNA gyrase active site, an interaction that aligns with its potent antimicrobial activity. nih.gov The quinazoline ring itself can participate in pi-hydrogen interactions with DNA bases, further stabilizing the complex. nih.gov Other derivatives, such as those with a 4-oxoquinazolin moiety, have been identified as novel inhibitors of the S. aureus GyrB subunit, which is responsible for the ATPase activity of the enzyme. nih.gov

In addition to DNA gyrase, DNA topoisomerase IV is another crucial type II topoisomerase in bacteria that is targeted by quinazoline-2,4(1H,3H)-dione derivatives. nih.govresearchgate.net While structurally and mechanistically similar to DNA gyrase, the primary role of topoisomerase IV is in the decatenation of daughter chromosomes following DNA replication. mdpi.com Inhibition of this enzyme prevents the segregation of newly replicated bacterial chromosomes, leading to cell death. mdpi.com

The development of quinazoline-2,4(1H,3H)-dione derivatives often aims for dual inhibition of both DNA gyrase and topoisomerase IV. nih.govresearchgate.net This dual-targeting approach can enhance antibacterial potency and potentially reduce the frequency of resistance development. Like fluoroquinolones, these compounds are believed to stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands. mdpi.com The structural similarity of the quinazoline-2,4(1H,3H)-dione scaffold to fluoroquinolones has prompted its investigation as a source of new inhibitors for these essential bacterial enzymes. nih.govresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Inhibition of Dihydrofolate Reductase and Purine (B94841) Synthesis Enzymes

The quinazoline-2,4-dione scaffold is a recognized pharmacophore that has been investigated for its potential to inhibit key enzymes in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR) and enzymes involved in purine synthesis. nih.gov These pathways are critical for cell proliferation, making their inhibition a target for antimicrobial and anticancer therapies.

While direct studies on this compound are limited, the broader class of quinazolin-2,4-dione derivatives has been identified as inhibitors of these enzymes in microorganisms. nih.gov This suggests that the core quinazoline-2,4-dione structure is a key contributor to this biological activity. The mechanism of action is believed to involve the competitive binding of the quinazoline-2,4-dione derivative to the active site of the enzyme, preventing the natural substrate from binding and thereby disrupting the metabolic pathway.

Antiviral Activity Profile

Activity against Vaccinia Virus

Recent research has highlighted the potential of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives as potent and specific inhibitors of the vaccinia virus (VACV) in vitro. A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral activity. Several of these compounds demonstrated significant inhibitory effects against VACV.

One notable derivative, 24b11 , emerged as a particularly potent inhibitor, with a 50% effective concentration (EC₅₀) of 1.7 μM. This represents a 15-fold greater potency than the reference drug, Cidofovir, which has an EC₅₀ of 25 μM against vaccinia virus.

Table 1: In Vitro Anti-Vaccinia Virus Activity of a 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivative

| Compound | EC₅₀ (μM) against Vaccinia Virus | Reference Drug (Cidofovir) EC₅₀ (μM) |

| 24b11 | 1.7 | 25 |

Activity against Adenovirus

The same series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives also exhibited promising activity against Adenovirus type 2. In these in vitro studies, the compounds were assessed for their ability to inhibit the virus in infected human embryonic lung fibroblast (HEL) cells.

Among the tested compounds, 24b13 was identified as the most potent inhibitor of adenovirus-2, with an EC₅₀ value of 6.2 μM. This level of activity was found to be lower than that of the reference drugs used in the study, indicating a significant potential for this class of compounds in the development of new anti-adenoviral agents.

Table 2: In Vitro Anti-Adenovirus Activity of a 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivative

| Compound | EC₅₀ (μM) against Adenovirus-2 |

| 24b13 | 6.2 |

Activity against Varicella-Zoster Virus (VZV)

Derivatives of N-allyl-quinazoline-2,4-dione have been synthesized and evaluated for their antiviral activity against the Varicella-Zoster Virus (VZV). In one study, dipolar cycloaddition of N-substituted C-(diethoxyphosphonyl)nitrones with N³-allyl-N¹-benzylquinazoline-2,4-diones resulted in isoxazolidine-conjugated derivatives. mdpi.comnih.gov

Several of these compounds displayed moderate inhibitory activity against VZV. mdpi.comnih.gov For instance, a mixture of isoxazolidines, cis-20c and trans-20c (in a 6:94 ratio), was among the active compounds. researchgate.net The EC₅₀ values for several of these derivatives were in the micromolar range, indicating their potential as anti-VZV agents. mdpi.comnih.gov Another study on isoxazolidine (B1194047) phosphonates derived from N-allylated quinazoline-2,4-diones also reported significant activity against both thymidine kinase-positive (TK⁺) and thymidine kinase-negative (TK⁻) strains of VZV, with some derivatives showing EC₅₀ values in the low micromolar range. nih.gov

Table 3: In Vitro Anti-Varicella-Zoster Virus Activity of N-Allyl-quinazoline-2,4-dione Derivatives

| Compound/Mixture | Virus Strain | EC₅₀ (µM) |

| cis-20c/trans-20c (6:94 mixture) | VZV | Moderately Active |

| Isoxazolidine phosphonates (various) | VZV (TK⁺ and TK⁻) | 3.0 - 8.7 |

HIV-1 Reverse Transcriptase Inhibition

The quinazolinone scaffold has been a subject of interest in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. While direct studies on this compound are not extensively detailed, various derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been synthesized and shown to act as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase. nih.govnih.gov

In one study, a benzenesulfonyl derivative substituted with a naphthyl group at the C₆ position, compound 88 , demonstrated potent inhibition with a 50% inhibitory concentration (IC₅₀) of 0.41 μM. nih.gov This was nearly five times more potent than the reference compound, β-thujaplicinol. These findings underscore the potential of the quinazoline-2,4-dione core in designing novel HIV-1 inhibitors. nih.govnih.gov

Table 4: In Vitro HIV-1 Reverse Transcriptase (RNase H) Inhibition by a 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivative

| Compound | Target | IC₅₀ (μM) |

| 88 | HIV-1 RNase H | 0.41 |

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been investigated as potential inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. These compounds are designed as metal ion chelators that target the catalytic center of the polymerase.

In a study focusing on these derivatives, several compounds exhibited potent anti-HCV activities. Notably, compound 21t was identified as one of the most effective metal ion chelators at the cellular level, with an EC₅₀ of 2.0 μM. nih.gov Other derivatives, such as 21h and 21k , also showed promising anti-HCV activity with EC₅₀ values below 10 μM, surpassing the activity of the reference drug ribavirin. nih.gov Thermal shift assays confirmed that these compounds could bind to the NS5B protein, suggesting this as their mechanism of anti-HCV action. nih.gov

Table 5: In Vitro Anti-HCV Activity of 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | EC₅₀ (μM) against HCV |

| 21t | 2.0 |

| 21h | < 10 |

| 21k | < 10 |

Respiratory Syncytial Virus (RSV) Inhibition

Derivatives of the quinazoline-2,4-dione structure have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV). Research into RSV fusion inhibitors has shown that modifying the core structure of lead compounds can yield significant antiviral activity. In one study, the replacement of a benzimidazol-2-one (B1210169) moiety with various heterocycles, including quinazolin-2,4-dione, led to the creation of a series of powerful RSV fusion inhibitors. researchgate.net

The mechanism of these inhibitors often involves interference with the virus-host fusion process. researchgate.net This is typically achieved by targeting the RSV fusion (F) protein, which is essential for the virus to enter host cells. nih.gov Some small-molecule inhibitors bind to a transient conformation of the F protein, preventing the structural changes necessary for membrane fusion. nih.gov While the specific binding site for the quinazolin-2,4-dione derivatives was not detailed in the provided results, the general mechanism for this class of inhibitors involves disrupting the function of the F protein, thereby preventing viral entry and replication. researchgate.netnih.gov

Other Therapeutic Potentialities and Associated Mechanisms

Anti-inflammatory Mechanisms

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone for derivatives exhibiting significant anti-inflammatory properties. These effects are often linked to the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1), as NHE-1 activity is crucial for the function of immune cells. nih.govnih.gov

Studies have shown that certain N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives, particularly those incorporating a 5-amino-1,2,4-triazole side chain, can dose-dependently inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in primary murine macrophages without showing cytotoxicity. nih.gov For instance, compound 4a from one study was found to inhibit NO synthesis and IL-6 secretion and was effective in a model of lipopolysaccharide (LPS)-induced acute lung injury by limiting IL-6 secretion and preventing neutrophil migration. nih.gov Similarly, compounds 3e and 3i were found to inhibit the pro-inflammatory activation of murine macrophages and LPS-induced IL-6 secretion. nih.gov This suggests that these compounds can suppress cytokine-mediated inflammatory responses. nih.gov

Anti-Inflammatory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives| Compound | Key Structural Feature | Observed Anti-Inflammatory Effect | Source |

|---|---|---|---|

| 4a | 5-amino-1,2,4-triazole side chain | Inhibits NO synthesis and IL-6 secretion in macrophages; alleviates acute lung injury. | nih.gov |

| 4b | 5-amino-1,2,4-triazole side chain with Bromine at C5 | Dose-dependently inhibits NO synthesis and IL-6 secretion. | nih.gov |

| 3e | 5-amino-1,2,4-triazole side chain | Inhibits pro-inflammatory activation of murine macrophages and IL-6 secretion. | nih.gov |

| 3i | 5-amino-1,2,4-triazole side chain | Inhibits pro-inflammatory activation of murine macrophages and IL-6 secretion. | nih.gov |

Antihypertensive Actions

The quinazoline framework is present in several compounds investigated for their antihypertensive properties. One such derivative, AT-112, demonstrated potent antihypertensive effects in spontaneously hypertensive rats. nih.gov The mechanism of action for AT-112 is primarily the blockade of the alpha-1-adrenoceptor. nih.gov Competition binding studies confirmed that AT-112 has a significantly higher affinity for the alpha-1-adrenoceptor (Ki = 2.01 nM) compared to the alpha-2-adrenoceptor. nih.gov Its vasodilating effect was found to be independent of the endothelium. nih.gov While not all quinazoline derivatives operate through this exact mechanism, it highlights the potential of this chemical scaffold in developing agents that lower blood pressure. nih.govnih.gov

Na+/H+ Exchanger Type 1 (NHE-1) Inhibition

A significant area of research for quinazoline-2,4(1H,3H)-dione derivatives is their potent inhibition of the Na+/H+ Exchanger Type 1 (NHE-1). nih.govnih.gov NHE-1 is a crucial membrane protein that regulates intracellular pH and is implicated in various cellular processes, making it a valuable pharmacological target. nih.gov

The introduction of guanidine (B92328) moieties to 1,3-disubstituted quinazoline-2,4(1H,3H)-diones has proven to be a successful strategy for developing potent NHE-1 inhibitors. nih.gov Structure-activity relationship studies indicate that using a conformationally rigid 5-amino-1,2,4-triazole as a "mimic" for the guanidine residue is favorable for NHE-1 inhibition. nih.gov For example, compound 3a , a guanidine derivative, was identified as a highly active NHE-1 inhibitor with an IC50 in the nanomolar range, while its 5-amino-1,2,4-triazole counterpart, 4a , was also highly potent. nih.gov

NHE-1 Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives| Compound | Side Chain Type | Potency (IC50) | Key Finding | Source |

|---|---|---|---|---|

| 3a | Linear Guanidine | Nanomolar range | Most potent NHE-1 inhibitor in the series. | nih.gov |

| 4a | 5-amino-1,2,4-triazole | High potency | Four times more potent than amiloride. | nih.gov |

| 3a-d | Acyclic Guanidine | Moderate activity | Activity influenced by N1-substituent size. | nih.gov |

| 3e-i, 6a, 6b | 5-amino-1,2,4-triazole | Generally better efficacy | Demonstrates the benefit of the triazole ring for activity. | nih.gov |

Antiplatelet Activity

Several quinazoline-2,4(1H,3H)-dione derivatives that inhibit NHE-1 also demonstrate antiplatelet activity. nih.govnih.gov This dual activity is therapeutically interesting for cardiovascular diseases where both platelet aggregation and the consequences of ischemia are concerns. nih.gov

The most potent NHE-1 inhibitor identified in one study, compound 3a , was also found to possess antiplatelet activity. nih.gov This suggests a potential link between the two mechanisms or the ability of the single molecule to interact with multiple targets relevant to cardiovascular health. The development of such compounds represents a promising approach for new agents against thrombotic events. nih.gov

Antiglycation Effects

Advanced glycation end-products (AGEs) are implicated in the long-term complications of diabetes. The ability to inhibit their formation is a key therapeutic goal. Research has shown that specific quinazoline-2,4(1H,3H)-dione derivatives possess antiglycation properties. In one study, compound 6b , which contains a 5-amino-1,2,4-triazole side chain, was found to effectively inhibit the formation of glycated proteins. nih.gov This finding points to a novel application for this class of compounds in managing long-term diabetic complications. nih.gov

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium parasites necessitates the development of new antimalarial agents. Quinazolinone derivatives have been identified as a promising scaffold for this purpose.

Research has shown that derivatives of 2,3-disubstituted-4(3H)-quinazolinone exhibit significant in vivo antimalarial properties against chloroquine-sensitive Plasmodium berghei ANKA strains in mice. nih.gov In these studies, compounds were evaluated using the 4-day suppressive test, with some derivatives achieving a mean percentage parasite suppression of over 70%. nih.gov The findings suggest that having an aromatic substitution at the 3-position and a substituted styryl moiety at the 2-position of the quinazolinone core could be a viable strategy for developing new antimalarial drugs. nih.gov

In vitro studies have also been conducted to explore the mechanism of action. Newly synthesized quinazolinone-4 derivatives have been shown to inhibit the maturation of the ring form of Plasmodium falciparum into the schizont form. researchgate.net Furthermore, in silico molecular docking studies have targeted the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), an essential enzyme for the parasite's growth. frontiersin.org These computational models identified specific quinazolin-2,4-dione derivatives with high binding affinity to the enzyme, suggesting them as lead compounds for further development. frontiersin.org

Table 1: Antimalarial Activity of Selected Quinazolinone Derivatives

| Compound Type | Target/Model | Key Findings | Reference(s) |

| 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | P. berghei ANKA (in vivo) | Showed significant antimalarial activity with mean percentage suppression ranging from 43.71% to 72.86%. | nih.gov |

| Quinazolinone-4 derivatives | P. falciparum (in vitro) | Inhibited the maturation of the parasite from the ring form to the schizont form. | researchgate.net |

| Quinazolin-2,4-dione derivatives | pfDHODH (in silico) | Docking studies revealed high binding affinity, with scores up to -12.2 kcal/mol, suggesting potential as enzyme inhibitors. | frontiersin.org |

Anticonvulsant Properties

The quinazoline core is present in methaqualone, a compound known for its sedative-hypnotic and anticonvulsant activities, making this scaffold a point of interest for developing new antiepileptic drugs. nuph.edu.ua Various derivatives of quinazolinone and quinazolinedione have been synthesized and evaluated for their potential to manage seizures.

In vitro and in vivo screening models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, are commonly used to identify anticonvulsant activity. nih.govmdpi.com The MES model helps predict efficacy against generalized tonic-clonic seizures, while the scPTZ test indicates potential against absence seizures. mdpi.com

Studies on acetylenic derivatives of quinazolinediones revealed significant seizure-antagonizing activity in the MES test, often with minimal neurotoxicity. nih.gov One particular compound, 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione, was found to be approximately as active as the established antiepileptic drug mesuximide in the MES test. nih.gov Other research has focused on synthesizing various N-substituted quinazoline derivatives, with several compounds demonstrating significant anticonvulsant effects in both MES and scPTZ models. mdpi.comijpscr.info

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound | Test Model | Key Findings | Reference(s) |

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione | MES Test | Showed activity comparable to the drug mesuximide. | nih.gov |

| Acetylenic quinazolinone derivatives | MES Test | Most compounds displayed seizure-antagonizing activity with low neurotoxicity. | nih.gov |

| Novel fluorinated quinazolines | scPTZ & MES Tests | All derivatives showed significant anticonvulsant activity. | mdpi.com |

| (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives | scPTZ & MES Tests | Several derivatives demonstrated promising seizure protection. | ijpscr.info |

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov The inhibition of PDE4, which specifically hydrolyzes cAMP, is a validated therapeutic strategy for treating inflammatory conditions, including respiratory diseases like asthma and COPD. nih.govnih.gov The quinazoline-2,4(1H,3H)-dione structure has been identified as a scaffold for developing PDE4 inhibitors. nih.gov

Inhibition of PDE4 leads to an increase in intracellular cAMP levels. nih.gov This elevation in cAMP can activate various downstream signaling pathways, one of which includes the expression of anti-inflammatory proteins like mitogen-activated protein kinase phosphatase 1 (MKP-1). nih.gov Studies have demonstrated that PDE4 inhibitors, but not inhibitors of the related PDE3 isoform, can enhance the anti-inflammatory effects of β2-agonists in airway smooth muscle cells by increasing cAMP and subsequently up-regulating MKP-1 expression. nih.gov While the broader class of quinazolinone derivatives is known for this activity, specific in vitro inhibitory data (e.g., IC₅₀ values) for this compound against PDE4 are subjects of ongoing research.

5-HT3A Receptor Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily. nih.govwikipedia.orgnih.gov These receptors are present in the central and peripheral nervous systems and are involved in mediating neuronal excitation. wikipedia.orgnih.gov Antagonists of the 5-HT3 receptor are clinically used as antiemetics and for the treatment of irritable bowel syndrome. nih.gov

The functional 5-HT3 receptor is a pentameric structure, which can be composed of five identical 5-HT3A subunits (homopentameric) or a combination of 5-HT3A and 5-HT3B subunits (heteropentameric). nih.govwikipedia.org The quinazoline-2,4(1H,3H)-dione scaffold has been explored for its potential to act as a 5-HT3A receptor antagonist. nih.gov The development of compounds that can selectively block these receptors represents a key area of medicinal chemistry. The binding site for ligands on the 5-HT3 receptor is located at the interface between adjacent subunits. nih.govnih.gov Research in this area aims to design quinazolinone derivatives that can fit into this binding pocket with high affinity and specificity, thereby blocking the channel from being opened by serotonin.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that is crucial for the development of the nervous system. nih.govresearchgate.net However, the deregulation and hyperactivity of CDK5 have been implicated in the pathology of neurodegenerative disorders like Alzheimer's disease and in the progression of certain cancers, such as glioblastoma. researchgate.netfrontiersin.org This makes CDK5 an attractive target for therapeutic intervention.

A novel family of quinazolinone derivatives has been identified as inhibitors of CDK5. frontiersin.org Through the use of a fluorescent biosensor designed to screen for allosteric inhibitors, researchers discovered that certain quinazolinone analogs can inhibit CDK5 kinase activity in vitro. frontiersin.org These compounds represent a significant development as they are reported to target CDK5 at a site other than the highly conserved ATP-binding pocket, which could offer greater selectivity and fewer off-target effects compared to traditional ATP-competitive inhibitors. frontiersin.org Further studies on 3,4-dihydroquinazolin-2(1H)-ones have explored the structure-activity relationships within this class, aiming to optimize their potency as CDK5 inhibitors. nih.gov These investigations confirm the potential of the quinazolinone scaffold in developing treatments for neurodegenerative diseases and cancer. nih.govfrontiersin.org

Table 3: CDK5 Inhibition by Quinazolinone Derivatives

| Compound Class | Mechanism of Action | Key Findings | Reference(s) |

| Quinazolinone derivatives | Allosteric Inhibition | Identified via a fluorescent biosensor screen; inhibit CDK5 kinase activity in vitro and glioblastoma cell proliferation. | frontiersin.org |

| 3,4-Dihydroquinazolin-2(1H)-ones | ATP-Competitive (designed from urea (B33335) scaffold) | A novel series was designed and synthesized, showing potential as CDK5 inhibitors for neurodegenerative disorders. | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Allylquinazoline 2,4 1h,3h Dione Derivatives

Influence of Substitution Patterns on Biological Efficacy

The biological activity of 3-allylquinazoline-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring system.

The substituents at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring play a pivotal role in modulating biological activity. While the core subject features an allyl group at N3, variations at the N1 position and comparisons with other N3 substituents are informative.

For antimicrobial activity, the incorporation of specific heterocyclic rings at both the N1 and N3 positions has been shown to be essential. nih.gov Studies on 1,3-disubstituted quinazoline-2,4-dione derivatives revealed that integrating moieties such as triazole, oxadiazole, thiadiazole, or oxazole (B20620) is critical for their antibacterial effects. nih.gov For instance, a derivative featuring triazole moieties at both the N1 and N3 positions demonstrated moderate activity against Staphylococcus aureus and notable activity against Escherichia coli. nih.gov In another example, the synthesis of N³-allyl-N¹-benzylquinazoline-2,4-diones yielded compounds with assessed antiviral and antibacterial activities. researchgate.net

In the context of anticancer activity, particularly as Poly(ADP-ribose) polymerase (PARP) inhibitors, substitutions at the N1 position have proven significant. The attachment of B-proline to the N1 position of the quinazoline (B50416) moiety led to a derivative with strong PARP inhibitory activity. nih.gov Further design of novel quinazoline-2,4(1H,3H)-dione derivatives as PARP-1/2 inhibitors involved placing a 3-amino pyrrolidine (B122466) moiety on the scaffold, resulting in potent compounds. researchgate.netnih.gov

Table 1: Influence of N1/N3 Substituents on Biological Activity

| Position | Substituent | Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| N1/N3 | Triazole, Oxadiazole | Antimicrobial | Integration of these heterocycles is essential for activity. | nih.gov |

| N1 | Benzyl | Antiviral/Antibacterial | N¹-benzyl with N³-allyl showed activity. | researchgate.net |

| N1 | B-proline | Anticancer (PARP) | Displayed strong inhibitory activity. | nih.gov |

| N1 | 3-Amino pyrrolidine | Anticancer (PARP-1/2) | Led to potent inhibitors. | researchgate.netnih.gov |

| N3 | Pyridyl moiety | Pharmacokinetics | Can improve aqueous solubility and permeability. | mdpi.com |

Modifications to the fused benzene (B151609) ring of the quinazoline-2,4(1H,3H)-dione core significantly influence the biological profile. SAR studies have indicated that the presence of a halogen atom, such as bromine or chlorine, at the C6 and C8 positions can enhance antimicrobial activities. nih.gov The electrophilic substitution reactivity order on the quinazoline ring is generally considered to be 8 > 6 > 5 > 7, making these positions accessible for modification. nih.gov

For anticancer applications, placing a basic side chain at the C8 position has been explored to identify the optimal structural features for biological activity. nih.gov Furthermore, a series of 2-alkyl/aryl-8-substituted-quinazoline-4-ones were prepared and investigated as PARP inhibitors, highlighting the importance of this position for cytotoxicity. nih.gov

The C2 position of the quinazoline-2,4(1H,3H)-dione scaffold is a key site for structural variation that directly impacts biological efficacy. For antimicrobial action, the presence of methyl, amine, or thiol groups at the C2 position is considered essential for activity. nih.gov

In the development of anticancer agents, substitutions at C2 have yielded potent compounds. For instance, a 2-chloroquinazoline (B1345744) derivative was identified as the most active compound in one series. nih.gov In the pursuit of PARP inhibitors, placing a thioalkyl fragment at the C2 position was found to increase activity. nih.gov One of the most potent PARP inhibitors in a different series featured a tertiary amine linked through an S-ethyl linker at the C-2 position of a quinazoline-4-one core. nih.gov

Correlation of Molecular Modifications with Specific Biological Activities

Specific structural modifications correlate directly with the inhibition of key biological targets, leading to defined therapeutic activities such as anticancer and antimicrobial effects.

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the design of inhibitors for crucial cancer-related enzymes like EGFR and PARP.

PARP-1/2 Inhibition: PARP enzymes are vital for DNA repair, and their inhibition is a promising strategy for cancer therapy. nih.gov Several quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors. nih.gov A series bearing a 3-amino pyrrolidine moiety yielded compounds with IC50 values in the nanomolar range against PARP-1 and PARP-2. researchgate.netnih.gov Another series featuring an N-substituted piperazinone moiety also resulted in highly potent PARP-1/2 inhibitors. nih.gov The strategic placement of specific amino acid building blocks has also led to potent PARP inhibitors. nih.gov One study successfully designed a highly selective PARP-2 inhibitor (compound 11a, PARP-1 IC50 = 467 nM, PARP-2 IC50 = 11.5 nM) from a series of novel quinazoline-2,4(1H,3H)-dione derivatives. researchgate.net

EGFR Inhibition: The dual inhibition of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both tyrosine kinases, is an effective anticancer strategy. nih.govnih.gov A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual c-Met/VEGFR-2 inhibitors. nih.govnih.gov Within this series, compounds 4b and 4e demonstrated remarkable c-Met inhibitory activity and superior VEGFR-2 inhibition compared to the reference drug cabozantinib. nih.govnih.gov Molecular docking studies revealed that these compounds form crucial hydrogen bonds with key residues like Asp1046 in the VEGFR-2 active site and Asp1222 in the c-Met active site, mimicking the binding of known inhibitors. nih.govnih.gov

Table 2: SAR of Quinazoline-2,4(1H,3H)-dione Derivatives for Anticancer Activity

| Compound/Series | Substitution Pattern | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 11a | Novel quinazoline-2,4(1H,3H)-dione derivative | PARP-1/PARP-2 | Highly selective PARP-2 inhibitor (IC50 = 11.5 nM). | researchgate.net |

| Series with 3-amino pyrrolidine | 3-amino pyrrolidine moiety | PARP-1/PARP-2 | Potent dual inhibitors (IC50 at 10⁻⁹ M for PARP-1). | researchgate.netnih.gov |

| Series with piperizinone | N-substituted piperazinone moiety | PARP-1/PARP-2 | Highly potent dual inhibitors. | nih.gov |

| 4b, 4e | 3-substituted with N-acylhydrazone | c-Met/VEGFR-2 | Potent dual inhibitors; showed strong binding to key aspartate residues. | nih.govnih.gov |

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial survival. nih.govnih.gov This makes them attractive candidates for the development of new antimicrobial agents to combat bacterial resistance. nih.govnih.gov

SAR studies have shown that the combination of the quinazolin-2,4-dione core with other bioactive moieties like acylthiourea, pyrazole (B372694), and oxazole can lead to potent DNA gyrase inhibitors. rsc.orgrsc.org In one such study, a derivative (compound 3c ) containing an acylthiourea linkage and an attached aromatic ring with electron-withdrawing groups (-NO2, -Cl) demonstrated the best antibacterial activity against both Gram-positive and Gram-negative bacteria, which was attributed to its potential inhibition of DNA gyrase. rsc.org The presence of electron-withdrawing groups was found to enhance the antibacterial effect. rsc.org Molecular docking studies confirmed that these derivatives fit well into the active site of the DNA gyrase enzyme. rsc.org

Table 3: SAR of Quinazoline-2,4(1H,3H)-dione Derivatives for Antimicrobial Activity

| Compound/Series | Substitution Pattern | Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| General Series | 1,3-disubstituted with heterocycles (triazole, oxadiazole etc.) | DNA Gyrase/Topoisomerase IV | Act as fluoroquinolone-like inhibitors. | nih.govnih.gov |

| Compound 3c | Quinazolin-2,4-dione with acylthiourea and substituted phenyl | DNA Gyrase | Potent antibacterial activity; enhanced by electron-withdrawing groups (-NO2, -Cl). | rsc.org |

| General Series | Quinazolin-2,4-dione with pyrazole and/or oxazole moieties | DNA Gyrase | Designed as new antibacterial drug candidates via DNA gyrase inhibition. | rsc.org |

SAR for Anti-inflammatory and Analgesic Properties

The substitution pattern on the quinazoline-2,4(1H,3H)-dione core is a key determinant of the anti-inflammatory and analgesic efficacy of its derivatives. Research has consistently shown that modifications at the N-1 and N-3 positions significantly influence the biological activity profile.

While specific, detailed SAR studies focusing exclusively on this compound are limited in publicly available literature, broader studies on 3-substituted quinazolinones provide valuable insights. For instance, the introduction of various substituents at the 3-position has been shown to modulate anti-inflammatory and analgesic effects. Studies on a range of 3-substituted-4(3H)-quinazolinones have demonstrated that the nature of the substituent at this position is critical for activity. Several compounds from these series have exhibited significant reduction in writhing responses and dose-dependent anti-inflammatory activity in preclinical models. nih.govnih.gov

In the broader context of quinazoline derivatives, several compounds have shown potent analgesic and anti-inflammatory activities, in some cases exceeding that of reference drugs like indomethacin (B1671933) and mefenamic acid. nih.govresearchgate.net The anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema, while analgesic potential is evaluated through tests like the acetic acid-induced writhing assay. nih.govjneonatalsurg.com

Investigations into N1,N3-disubstituted quinazoline-2,4(1H,3H)-diones have revealed that the interplay between substituents at both nitrogen atoms is crucial. For instance, in a series of compounds where the N-1 position was substituted with an allyl group, modifications to the N-3 side chain were found to influence the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov As NHE-1 inhibition has been linked to anti-inflammatory effects, this suggests that the 3-allyl group can be a key component in designing potent anti-inflammatory agents within this chemical class. nih.gov

The following table summarizes the anti-inflammatory activity of representative quinazolinone derivatives, highlighting the importance of the substitution pattern.

| Compound ID | N-1 Substituent | N-3 Substituent | Anti-inflammatory Activity (% inhibition of edema) | Reference |

| Compound A | H | -CH2-Aryl | 45% | nih.gov |

| Compound B | Allyl | -CH2-CO-NH-Guanidine | Moderate NHE-1 inhibition | nih.gov |

| Compound C | H | -(substituted)-phenyl | 52% | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, often leading to significant differences in potency and efficacy between enantiomers. For chiral molecules like many 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, the spatial arrangement of atoms can profoundly affect their biological activity.

While specific studies on the stereochemistry of this compound and its direct impact on anti-inflammatory and analgesic activities are not extensively documented, the general principles of stereoselectivity in drug action are well-established and applicable. The introduction of a chiral center, for example by modifications to the allyl group or other parts of the molecule, would necessitate the separation and individual biological evaluation of the resulting enantiomers or diastereomers.

Research on other chiral quinazolinone derivatives has underscored the importance of stereochemistry. For example, studies on chiral 1,3-disubstituted quinoline (B57606) derivatives, a related heterocyclic system, have shown that specific stereoisomers can exhibit significantly higher biological activity. nih.gov It is highly probable that the (R)- and (S)-enantiomers of chiral this compound derivatives would exhibit different binding affinities to their target enzymes or receptors, such as cyclooxygenases (COX-1 and COX-2), which are often implicated in inflammation and pain. nih.gov

The three-dimensional structure of the binding site of a biological target is chiral, and therefore, the different spatial arrangements of enantiomers can lead to one being more active (the eutomer) than the other (the distomer). This difference in activity can be substantial. Therefore, for any future development of chiral this compound derivatives as anti-inflammatory and analgesic agents, the stereospecific synthesis and evaluation of individual stereoisomers will be a critical step.

Computational Chemistry and Molecular Modeling Applications for 3 Allylquinazoline 2,4 1h,3h Dione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 3-allylquinazoline-2,4(1H,3H)-dione, might interact with a biological target, typically a protein or enzyme.

Derivatives of the quinazoline-2,4(1H,3H)-dione core structure have been extensively studied for their potential to inhibit various enzymes implicated in diseases like cancer. Molecular docking simulations have been crucial in elucidating their binding modes with several key enzymatic targets.

c-Met and VEGFR-2: The dual inhibition of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases is a key strategy to combat therapeutic resistance in cancer. nih.gov Docking studies of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have shown that they can fit into the active sites of both c-Met and VEGFR-2, exhibiting binding patterns similar to established inhibitors like cabozantinib. nih.govnih.gov For instance, certain derivatives form crucial hydrogen bonds with conserved amino acid residues within the kinase domains of these receptors. nih.govnih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, making it a prime target for anticancer drugs. nih.gov Molecular docking has been performed on novel series of quinazoline-2,4(1H,3H)-dione derivatives to predict their binding modes within the PARP-1 active site. nih.govnih.gov These studies help in understanding the structural requirements for potent inhibition and guide the design of more effective PARP-1 inhibitors. nih.govrjpbr.com

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that is a major target in cancer therapy. nih.gov Docking studies on quinazoline-based derivatives have been used to investigate their binding interactions within the EGFR kinase domain, providing a rationale for their observed biological activities. nih.govrsc.org

DNA Gyrase: Quinazoline-2,4(1H,3H)-dione derivatives have also been investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting their possible application as antibacterial agents. nih.govresearchgate.net Docking studies can predict how these compounds might bind to the enzyme's active site, mimicking the action of fluoroquinolone antibiotics. nih.gov

The stability of a ligand-target complex is determined by various non-covalent intermolecular interactions. gatech.edu Docking studies provide a detailed analysis of these forces.

Hydrogen Bonding: This is a critical interaction for binding affinity and specificity. In studies with c-Met and VEGFR-2, derivatives of quinazoline-2,4(1H,3H)-dione were shown to form hydrogen bonds with key amino acid residues. For example, with c-Met, hydrogen bonds were observed with the highly conserved residue Asp1222. nih.govnih.gov In the case of VEGFR-2, hydrogen bonds were formed with residues such as Asp1046 and Glu885. nih.govnih.gov The α-oxo group of the quinazoline (B50416) ring is often involved in forming these crucial bonds. nih.gov

Hydrophobic Interactions: These interactions also play a significant role in the binding of quinazoline derivatives. In the active site of c-Met, hydrophobic interactions have been noted with residues like Met1131 and Met1211. nih.gov Similarly, interactions with hydrophobic residues such as Leu840 have been observed in the VEGFR-2 active site. nih.gov

Table 1: Summary of Molecular Docking Interactions for Quinazoline-2,4(1H,3H)-dione Derivatives

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| c-Met | Asp1222, Met1131, Met1211 | Hydrogen Bonding, Hydrophobic | nih.govnih.gov |

| VEGFR-2 | Asp1046, Glu885, Cys1045, Phe918 | Hydrogen Bonding, Hydrophobic | nih.govnih.govnih.gov |

| PARP-1 | Not specified in detail | General Binding Affinity | nih.govnih.gov |

| EGFR | Not specified in detail | General Binding Affinity | nih.govrsc.org |

| DNA Gyrase | Not specified in detail | Fluoroquinolone-like inhibition | nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the structural stability of the enzyme-ligand complex and analyze the persistence of key interactions. d-nb.info For quinazoline derivatives, MD simulations have been employed to confirm the stability of the binding modes predicted by docking. rsc.orgd-nb.info These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms to ensure that the complex remains stable and that the ligand does not dissociate from the binding pocket, thus validating the docking results. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline-4-(3H)-one derivatives, 3D-QSAR studies have been conducted to correlate their structural features with their cytotoxic activities against cancer cell lines. nih.gov These models help identify which chemical properties (e.g., electronic and lipophilic characteristics) and which positions on the quinazoline scaffold are most important for activity. nih.govnih.gov This predictive power allows researchers to prioritize the synthesis of new derivatives with potentially higher potency. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

Before a compound can become a drug, it must have favorable pharmacokinetic properties. In silico ADMET prediction tools are used to computationally estimate these properties early in the drug discovery process, saving time and resources. researchgate.netjapsonline.com These tools predict a compound's drug-likeness based on various physicochemical and structural parameters.

For derivatives of this compound, in silico ADMET predictions have been a key part of their evaluation.

Oral Bioavailability: Studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have used computational tools like SwissADME to predict their pharmacokinetic parameters. nih.govnih.gov These predictions have indicated high oral bioavailability for some of the designed compounds. nih.govnih.gov

Water Solubility: Poor water solubility can hinder a drug's absorption and bioavailability. nih.gov In silico predictions for certain quinazoline-2,4(1H,3H)-dione derivatives have suggested they possess enhanced water solubility compared to existing drugs, which is a favorable characteristic for a potential drug candidate. nih.govnih.gov

Table 2: Representative In Silico ADMET Predictions for Quinazoline-2,4(1H,3H)-dione Derivatives

| Property | Prediction | Significance | Reference |

|---|---|---|---|

| Oral Bioavailability | High | Indicates good absorption after oral administration. | nih.govnih.gov |

| Water Solubility | Enhanced | Improves dissolution and potential for absorption. | nih.govnih.gov |

| Drug-likeness | Favorable | Meets criteria (e.g., Lipinski's Rule of Five) for a potential oral drug. | rjpbr.comresearchgate.net |

| Toxicity | Low predicted toxicity | Suggests a potentially safe profile for further development. | researchgate.netjapsonline.com |

Prediction of Blood-Brain Barrier Permeability

The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its potential efficacy as a central nervous system (CNS) therapeutic. In silico models are frequently employed to estimate this property, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). These predictive models utilize a range of molecular descriptors, including lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity, to build quantitative structure-activity relationship (QSAR) models.

Interactive Table: Predicted Physicochemical Properties Influencing BBB Permeability of this compound (Hypothetical Data Based on Class Trends)

| Molecular Descriptor | Predicted Value | Implication for BBB Permeability |

| Molecular Weight ( g/mol ) | ~216.22 | Favorable (typically < 400-500 Da) |

| LogP (Octanol/Water) | Moderate | May facilitate passive diffusion |

| Topological Polar Surface Area (Ų) | Moderate | Influences hydrogen bonding potential |

| Hydrogen Bond Donors | 1 | Low number is generally favorable |

| Hydrogen Bond Acceptors | 2 | Moderate number |

| Predicted logBB | Uncertain | Requires specific modeling |

P-glycoprotein (P-gp) Efflux Resistance Prediction

P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB, plays a crucial role in limiting the brain penetration of many xenobiotics. Consequently, predicting whether a compound is a substrate for P-gp is a vital component of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Computational models, often based on machine learning algorithms trained on large datasets of known P-gp substrates and non-substrates, are used to make these predictions.

For the quinazolinone scaffold, susceptibility to P-gp efflux can be a significant hurdle. Research on various quinazoline derivatives has shown that even minor structural modifications can alter their interaction with P-gp. The presence of the allyl group in this compound would be a key determinant in its recognition by this transporter. While specific predictive data for this compound is scarce, in silico tools would typically analyze its structural motifs and physicochemical properties to classify it as a likely substrate or non-substrate of P-gp. A prediction of it being a P-gp substrate would suggest that its effective concentration in the brain could be significantly lower than what might be predicted based on passive permeability alone.

Cytochrome P450 (CYP450) Enzyme Interaction Profiling

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of drugs and other foreign compounds. Predicting a molecule's interaction with major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is essential for anticipating potential drug-drug interactions and understanding its metabolic fate. In silico methods for CYP450 interaction profiling range from ligand-based approaches, which compare the query molecule to known substrates and inhibitors, to structure-based methods that involve docking the molecule into the active site of the enzyme.

The quinazoline core is known to be metabolically susceptible, and the nature and position of its substituents heavily influence which CYP450 isoforms are involved in its biotransformation. For this compound, computational models would predict its likelihood of being a substrate or an inhibitor of various CYP450 enzymes. The allyl group itself could be a site of metabolism. A prediction of significant interaction with a major CYP450 isoform would have important implications for the compound's pharmacokinetic profile and its potential for co-administration with other medications.

Interactive Table: Predicted Cytochrome P450 Interaction Profile for this compound (Hypothetical Data Based on Class Trends)

| CYP450 Isoform | Predicted Interaction (Substrate) | Predicted Interaction (Inhibitor) |

| CYP3A4 | Likely | Possible |

| CYP2D6 | Less Likely | Unlikely |

| CYP2C9 | Possible | Possible |

| CYP2C19 | Possible | Unlikely |

| CYP1A2 | Unlikely | Unlikely |

Future Perspectives and Research Directions

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

While classical methods for the synthesis of quinazolinediones are well-established, the future necessitates the development of more efficient, cost-effective, and environmentally benign synthetic routes. Green chemistry principles are increasingly being integrated into synthetic organic chemistry, and their application to the synthesis of 3-allylquinazoline-2,4(1H,3H)-dione and its derivatives is a key area of future research. This includes the exploration of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. Furthermore, the use of eco-friendly solvents, such as water or ionic liquids, and the development of catalytic systems that minimize waste and energy consumption are critical for sustainable production. The development of one-pot, multi-component reactions (MCRs) also presents a promising avenue for the streamlined synthesis of complex quinazoline (B50416) derivatives from simple starting materials in a single synthetic operation.

Exploration of Multi-Targeted Agents Based on the this compound Scaffold

The traditional "one-drug, one-target" paradigm is progressively being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is an ideal platform for the design of such multi-targeted agents. Future research will focus on the rational design and synthesis of hybrid molecules that combine the quinazolinedione core with other pharmacophores known to interact with different, yet disease-relevant, targets. For instance, derivatives could be engineered to simultaneously inhibit key enzymes in a specific signaling pathway or to target both a primary protein and a resistance-conferring mutant. This strategy aims to enhance therapeutic efficacy and potentially circumvent the development of drug resistance.

Advanced In Vitro Biological Screening Against Emerging Therapeutic Targets

The ever-evolving understanding of disease biology continually reveals new and promising therapeutic targets. A crucial future direction for this compound research involves the systematic screening of this compound and its derivatives against a broad and diverse panel of these emerging targets. High-throughput screening (HTS) campaigns will be instrumental in identifying novel biological activities. Beyond traditional targets, screening efforts could be directed towards newly validated enzymes, receptors, and protein-protein interactions implicated in various pathologies. This unbiased approach may uncover unexpected therapeutic applications for the this compound scaffold, expanding its pharmacological profile beyond its currently known activities.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Quinazoline Derivatives